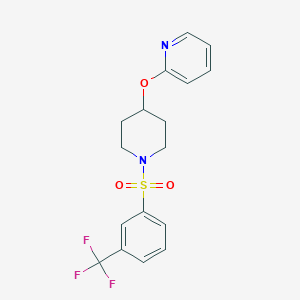

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, and a piperidine ring attached to a pyridine ring

Méthodes De Préparation

The synthesis of 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a trifluoromethylphenyl sulfonyl chloride under basic conditions to form the sulfonyl piperidine intermediate. This intermediate is then coupled with a pyridine derivative using a suitable coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final product .

Analyse Des Réactions Chimiques

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by a catalyst such as palladium.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development : The compound serves as a building block in the synthesis of pharmaceuticals targeting neurological disorders due to its piperidine moiety. Its structural characteristics allow it to interact effectively with biological targets.

Analgesic Effects : Research has indicated that derivatives of this compound exhibit significant analgesic properties. For example, certain analogs have shown potent antagonism at TRPV1 receptors involved in pain sensation, with low IC50 values indicating high potency.

Table 1: Comparative Analgesic Activity

| Compound | TRPV1 Binding Affinity (nM) | Analgesic Activity (%) |

|---|---|---|

| Compound 1 | 0.2 | 63.4 |

| Compound 2 | 0.3 | 41.8 |

Materials Science

The trifluoromethyl group imparts unique properties to the compound, making it useful in developing advanced materials with specific electronic or hydrophobic characteristics. This feature is particularly beneficial in creating coatings or polymers that require enhanced durability or chemical resistance.

Biological Studies

Biochemical Probes : The compound acts as a probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to modulate receptor activity has implications for understanding various biological processes and disease mechanisms.

Neuroprotective Effects : Compounds with similar structural features have demonstrated neuroprotective properties in models of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances therapeutic potential for conditions such as Alzheimer's and Parkinson's diseases.

Study 1: Analgesic Properties

In vivo studies involving neuropathic pain models revealed that certain derivatives exhibited significant analgesic effects through TRPV1 antagonism. These findings support the potential use of this compound in pain management therapies.

Study 2: Metabolic Stability

Research into metabolic pathways indicated that modifications at the trifluoromethyl position significantly affect metabolic stability in liver microsomes. Compounds retaining this group showed lower clearance rates, suggesting prolonged action within the body.

Target Interactions

- Receptor Binding : Modulates activity at TRPV1 receptors.

- Enzyme Interaction : Acts as a biochemical probe for studying enzyme interactions.

Mécanisme D'action

The mechanism of action of 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparaison Avec Des Composés Similaires

Similar compounds include:

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzene: This compound has a benzene ring instead of a pyridine ring, which affects its electronic properties and reactivity.

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoline: The quinoline ring system provides additional aromaticity and potential for π-π interactions, making it useful in different applications.

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.

Activité Biologique

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features, including a trifluoromethyl group, a sulfonyl moiety, and a piperidine ring. These characteristics suggest potential biological activities, particularly in the context of neurological disorders and pain management.

Chemical Structure and Properties

The compound's IUPAC name is 2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyridine, with a molecular formula of C17H17F3N2O3S and a molecular weight of 386.4 g/mol. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane permeability, while the sulfonyl group can engage in strong hydrogen bonding with target proteins .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body:

- Receptor Binding : The compound is believed to modulate the activity of certain receptors, notably TRPV1 (Transient Receptor Potential Vanilloid 1), which is involved in pain sensation and inflammatory responses. Its structural features allow for effective binding and antagonism of TRPV1, leading to analgesic effects .

- Enzyme Interaction : It also acts as a biochemical probe in various assays to study enzyme interactions. The sulfonyl group is particularly effective in stabilizing complexes with target proteins through hydrogen bonding.

Analgesic Effects

Research has demonstrated that derivatives of this compound exhibit significant analgesic properties. For instance, in studies involving neuropathic pain models, certain analogs showed potent antagonism at TRPV1 receptors with low IC50 values (as low as 0.2 nM), indicating high potency .

Table 1: Comparative Analgesic Activity

| Compound | TRPV1 Binding Affinity (nM) | Analgesic Activity (%) |

|---|---|---|

| Compound 1 | 0.2 | 63.4 |

| Compound 2 | 0.3 | 41.8 |

Structure-Activity Relationship (SAR)

The effectiveness of the compound can be influenced by variations in its structure. Studies have shown that increasing the lipophilicity of the substituents enhances the antagonistic activity against TRPV1 receptors until an optimal point is reached .

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of this compound:

- Compound Evaluation : A series of analogs were synthesized and tested for their TRPV1 antagonistic properties. Among these, one derivative demonstrated an IC50 value significantly lower than previously reported compounds, highlighting the potential for developing more effective analgesics .

- In Vivo Studies : In formalin tests conducted on mice, selected compounds exhibited significant antinociceptive effects, reinforcing their potential use in pain management therapies .

Propriétés

IUPAC Name |

2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O3S/c18-17(19,20)13-4-3-5-15(12-13)26(23,24)22-10-7-14(8-11-22)25-16-6-1-2-9-21-16/h1-6,9,12,14H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPFFOLVGREHMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.